1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine
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Overview
Description
1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H8BrClN2. It is a cyclopropane derivative with a substituted pyridine ring, making it a compound of interest in various fields of chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method involves the reaction of 5-bromo-2-chloropyridine with cyclopropanamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate can be used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-Bromo-2-pyridinyl)cyclopropan-1-amine dihydrochloride
- Cyclopropanamine, 1-(5-bromo-2-pyrimidinyl)-, hydrochloride
Uniqueness
1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrClN2 |
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Molecular Weight |
247.52 g/mol |
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H8BrClN2/c9-6-4-12-7(10)3-5(6)8(11)1-2-8/h3-4H,1-2,11H2 |
InChI Key |
IDWPGDXZPHBXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2Br)Cl)N |
Origin of Product |
United States |
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